Metabolic Stability: Sulfone vs. Sulfoxide
In a direct metabolic assay using rat hepatic and renal microsomes, S-benzyl-L-cysteine sulfone was not detected as a product of S-oxidation, establishing its metabolic inertness relative to the sulfoxide in this system [1]. This provides a clear rationale for selecting the sulfone as a stable, non-metabolizable analog or control.
| Evidence Dimension | Metabolic Conversion to Sulfoxide/Sulfone |
|---|---|
| Target Compound Data | S-Benzyl-L-cysteine sulfone formation: Not detected |
| Comparator Or Baseline | S-Benzyl-L-cysteine sulfoxide formation: Detected (Vmax liver/kidney ~3-fold difference) |
| Quantified Difference | Not quantifiable (below detection limit) vs. quantifiable formation rate |
| Conditions | Rat hepatic and renal microsomes + O2 + NADPH |
Why This Matters
This metabolic stability differentiates it as a control compound in enzymatic assays where the sulfoxide is actively produced, ensuring experimental results are not confounded by unexpected metabolism.
- [1] Sausen, P.J., Elfarra, A.A., 1990. Cysteine conjugate S-oxidase. Characterization of a novel enzymatic activity in rat hepatic and renal microsomes. J. Biol. Chem. 265, 6139–6145. PMID: 2318851. View Source
